

An In-depth Technical Guide to (4-Tetrazol-1-yl-phenyl)-acetic acid

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Compound of Interest

Compound Name: (4-Tetrazol-1-yl-phenyl)-acetic acid

Cat. No.: B1269748

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of **(4-Tetrazol-1-yl-phenyl)-acetic acid**, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is designed to be a living resource, consolidating available technical data and outlining methodologies for its synthesis and analysis.

Chemical Identity and Physical Properties

(4-Tetrazol-1-yl-phenyl)-acetic acid is a white to off-white solid compound. The tetrazole ring, a bioisostere of the carboxylic acid functional group, imparts unique electronic and metabolic properties, making it a valuable moiety in drug design.

Table 1: Core Chemical and Physical Data

Property	Value	Source(s)
IUPAC Name	2-(4-(1H-tetrazol-1-yl)phenyl)acetic acid	N/A
CAS Number	462068-57-1	[1][2][3]
Molecular Formula	C ₉ H ₈ N ₄ O ₂	[1][2][3]
Molecular Weight	204.19 g/mol	[2]
Appearance	Solid	[1]
Melting Point	173-175 °C	[4]
Density	1.45 g/cm ³	[4]

Spectroscopic and Analytical Data

Definitive characterization of **(4-Tetrazol-1-yl-phenyl)-acetic acid** relies on a combination of spectroscopic techniques. While specific spectra for this compound are not widely published in publicly accessible databases, data for structurally related compounds can provide valuable comparative insights. Commercial suppliers may provide compound-specific data upon request[5][6].

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the methylene protons of the acetic acid moiety, and the lone proton on the tetrazole ring. The splitting patterns and chemical shifts of the phenyl protons would indicate a para-substitution pattern.
- ¹³C NMR:** The carbon NMR spectrum will display distinct signals for the carboxylic acid carbon, the carbons of the phenyl and tetrazole rings, and the methylene carbon.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

- Broad O-H stretch from the carboxylic acid.
- C=O stretch of the carboxylic acid.
- C=C and C-H stretches of the aromatic ring.
- N=N and C-N stretches associated with the tetrazole ring.

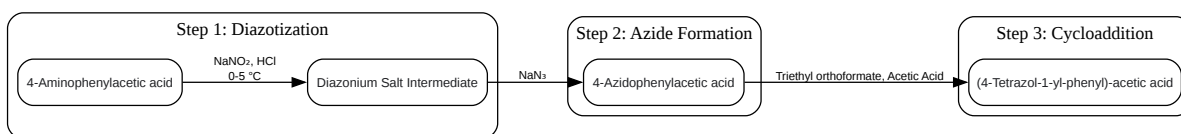
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide structural information, showing characteristic losses of the carboxylic acid group and fragmentation of the heterocyclic and aromatic rings.

Synthesis of (4-Tetrazol-1-yl-phenyl)-acetic acid

A plausible and commonly employed synthetic route to **(4-Tetrazol-1-yl-phenyl)-acetic acid** involves the formation of the tetrazole ring from a corresponding amine precursor. The following is a proposed, logical synthesis protocol based on established methodologies for tetrazole formation.

Proposed Synthetic Pathway



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Caption: Proposed synthesis of **(4-Tetrazol-1-yl-phenyl)-acetic acid**.

Detailed Experimental Protocol

Materials:

- 4-Aminophenylacetic acid[7]
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl)
- Sodium azide (NaN_3)
- Triethyl orthoformate
- Glacial acetic acid
- Appropriate organic solvents (e.g., water, ethanol)

Step 1: Diazotization of 4-Aminophenylacetic acid

- Suspend 4-aminophenylacetic acid in an aqueous solution of hydrochloric acid.
- Cool the mixture to 0-5 °C in an ice bath with constant stirring.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
- Continue stirring for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Causality: The diazotization reaction, a cornerstone of aromatic chemistry, converts the primary amine into a highly reactive diazonium group. This group is an excellent leaving group (as N_2 gas), facilitating subsequent nucleophilic substitution.

Step 2: Formation of 4-Azidophenylacetic acid

- In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.
- Slowly add the previously prepared cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

- The resulting 4-azidophenylacetic acid may precipitate or can be extracted with a suitable organic solvent.

Causality: The azide anion (N_3^-) acts as a nucleophile, displacing the diazonium group to form the aryl azide. This reaction is typically efficient and high-yielding.

Step 3: [3+2] Cycloaddition to form the Tetrazole Ring

- Dissolve the crude 4-azidophenylacetic acid in a mixture of triethyl orthoformate and glacial acetic acid.
- Heat the reaction mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture and pour it into ice water.
- The precipitated solid, **(4-Tetrazol-1-yl-phenyl)-acetic acid**, can be collected by filtration.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.

Causality: This step is a formal [3+2] cycloaddition reaction. The orthoformate, in the presence of an acid catalyst, reacts with the terminal nitrogen of the azide to initiate ring closure, forming the stable 1-substituted tetrazole ring.

Reactivity and Stability

Tetrazole-containing compounds are known to be high-energy materials. While **(4-Tetrazol-1-yl-phenyl)-acetic acid** itself is not classified as an explosive, precautions should be taken.

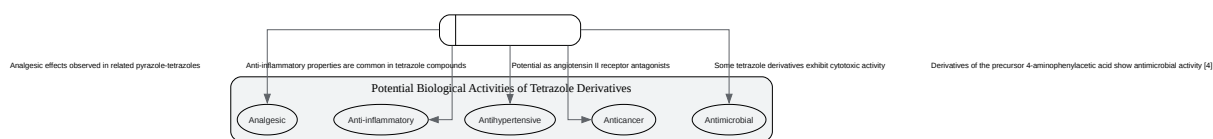
- **Thermal Stability:** The compound is a solid with a relatively high melting point, suggesting moderate thermal stability. However, decomposition at elevated temperatures may be vigorous.
- **Chemical Stability:** The compound is stable under normal laboratory conditions. Strong oxidizing or reducing agents should be avoided. The tetrazole ring is generally resistant to metabolic degradation, a property often exploited in drug design.

- Hazards: The primary hazards are irritation to the skin and eyes (H315, H319)[8]. It is also classified as a flammable solid (H228)[8]. As with many fine organic powders, there is a potential for dust explosion.

Potential Pharmacological Applications

While specific pharmacological studies on **(4-Tetrazol-1-yl-phenyl)-acetic acid** are not extensively reported in the literature, the broader class of tetrazole derivatives has shown a wide range of biological activities. This suggests that the title compound could be a valuable scaffold for drug discovery.

Diagram of Potential Pharmacological Relevance



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Caption: Potential pharmacological roles of **(4-Tetrazol-1-yl-phenyl)-acetic acid**.

The structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) and other biologically active phenylacetic acid derivatives warrants further investigation into its potential analgesic, anti-inflammatory, and other therapeutic effects[9][10].

Analytical Methodologies

For the quality control and analysis of **(4-Tetrazol-1-yl-phenyl)-acetic acid**, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Recommended HPLC Method

A reverse-phase HPLC method would be suitable for the analysis of this compound. The following is a general protocol that can be optimized for specific applications.

Table 2: General HPLC Parameters

Parameter	Recommended Condition
Column	C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 μ m)
Mobile Phase	A: 0.1% Phosphoric Acid or Formic Acid in Water B: Acetonitrile or Methanol
Gradient	A suitable gradient from high aqueous to high organic
Flow Rate	1.0 mL/min
Detection	UV at an appropriate wavelength (e.g., 254 nm)
Injection Volume	10 μ L
Column Temperature	30 $^{\circ}$ C

Self-Validating System: The inclusion of an internal standard and the analysis of a reference standard of known purity are crucial for method validation. System suitability parameters such as peak asymmetry, theoretical plates, and reproducibility of injections should be established to ensure the reliability of the results.

Conclusion

(4-Tetrazol-1-yl-phenyl)-acetic acid is a compound with significant potential in various scientific fields, particularly in medicinal chemistry. This guide has consolidated the available data on its chemical and physical properties and provided a logical framework for its synthesis and analysis. Further research is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and explore its pharmacological profile.

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